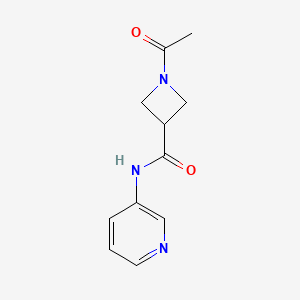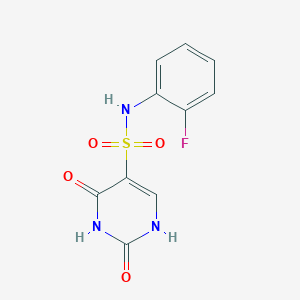![molecular formula C26H31N5O2 B2934176 N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1351772-04-7](/img/structure/B2934176.png)
N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H31N5O2 and its molecular weight is 445.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Application Potential
The compound , due to its complex structure that includes a piperidine moiety, an oxadiazole ring, and a cyclohexyl group, can be considered for various research applications, particularly in medicinal chemistry and drug development. The presence of these functional groups suggests that the compound could interact with biological targets through multiple non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Heterocyclic Chemistry and Drug Design : Heterocyclic compounds, such as those containing the oxadiazole ring, are pivotal in medicinal chemistry due to their diverse biological activities. For instance, oxadiazoles have been explored for their potential in treating diseases like cancer, tuberculosis, and bacterial infections due to their ability to interact with enzymes and receptors through their aromatic and heteroaromatic systems. Analogous compounds, like the pyrazole derivatives discussed by Lan et al. (1999), have shown cannabinoid receptor antagonistic activity, which indicates the potential of our compound in the modulation of cannabinoid receptors (Lan et al., 1999).
Anticonvulsant Properties : Compounds with structures similar to N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide have been evaluated for their anticonvulsant activities. For example, the crystal structures of certain anticonvulsant enaminones reveal the importance of the cyclohexene and aromatic ring conformations for their biological activity. This suggests the potential use of our compound in the development of new anticonvulsant drugs (Kubicki et al., 2000).
Antibacterial and Antituberculosis Research : The synthesis and biological evaluation of thiazole-aminopiperidine hybrid analogues demonstrate the potential of structurally similar compounds in inhibiting Mycobacterium tuberculosis. These findings suggest the possibility of exploring this compound for its antimicrobial and antituberculosis activities (Jeankumar et al., 2013).
CNS Receptor Modulation : The development of fluorine-18-labeled 5-HT1A antagonists showcases the importance of structural features in the interaction with central nervous system (CNS) receptors. The detailed structural and functional analysis of such compounds offers insights into the potential applications of this compound in CNS receptor modulation and imaging studies (Lang et al., 1999).
Propiedades
IUPAC Name |
N-cyclohexyl-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-18-9-11-19(12-10-18)23-29-26(33-30-23)22-8-5-15-27-24(22)31-16-13-20(14-17-31)25(32)28-21-6-3-2-4-7-21/h5,8-12,15,20-21H,2-4,6-7,13-14,16-17H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLSZYKMLKKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-[[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2934093.png)
![3,8-dibenzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934095.png)
![4-[(Dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2934097.png)
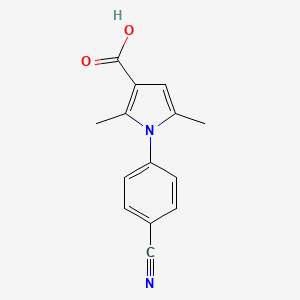
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2934101.png)
![2-(3-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2934102.png)
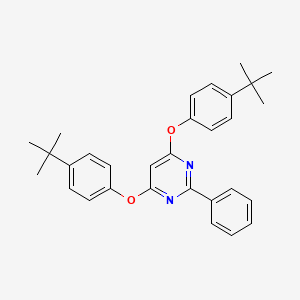
![N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934105.png)
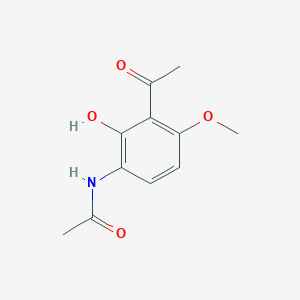
![N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2934108.png)
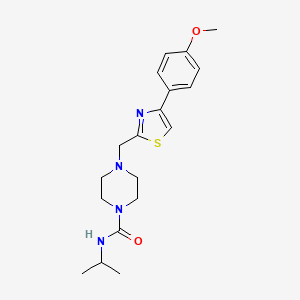
![4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B2934111.png)
